molecular formula C19H11BrN4O4S2 B11110594 3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

Cat. No.: B11110594
M. Wt: 503.4 g/mol
InChI Key: PWCBJJHGZDGHAO-UFFVCSGVSA-N
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Description

3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of the benzothiazole and furan rings, followed by their coupling through a hydrazide linkage. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N’-[(E)-{5-[(6-NITRO-13-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H11BrN4O4S2

Molecular Weight

503.4 g/mol

IUPAC Name

3-bromo-N-[(E)-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H11BrN4O4S2/c20-12-3-1-2-11(8-12)18(25)23-21-10-14-5-7-17(28-14)30-19-22-15-6-4-13(24(26)27)9-16(15)29-19/h1-10H,(H,23,25)/b21-10+

InChI Key

PWCBJJHGZDGHAO-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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